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Compound of Interest

Compound Name: p-Aminoacetophenone

Cat. No.: B505616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the most common synthetic routes to p-
Aminoacetophenone, a key intermediate in the pharmaceutical and fine chemical industries.

The performance of each method is evaluated based on experimental data, including reaction

yields, conditions, and operational complexity.

Comparison of Synthetic Routes
The synthesis of p-Aminoacetophenone is primarily achieved through three main pathways:

the reduction of p-nitroacetophenone, the Fries rearrangement of acetanilide followed by

hydrolysis, and a multi-step synthesis commencing from p-hydroxyacetophenone. Each route

presents distinct advantages and disadvantages in terms of yield, purity, cost, and

environmental impact.
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Parameter
Route 1: Reduction
of p-
Nitroacetophenone

Route 2: Fries
Rearrangement of
Acetanilide

Route 3: From p-
Hydroxyacetophen
one

Starting Material p-Nitroacetophenone Acetanilide
p-

Hydroxyacetophenone

Key Reactions Nitro group reduction
Fries rearrangement,

Hydrolysis

Williamson ether

synthesis, Smiles

rearrangement,

Hydrolysis

Typical Reagents

SnCl₂/HCl, Fe/HCl,

Catalytic

Hydrogenation (Pd/C,

Raney Ni)

AlCl₃, HCl

2-Bromo-2-

methylpropanamide,

NaOH, DMA

Reported Yield

61% (with SnCl₂) -

94% (with Rh/silica

catalyst)[1][2]

Variable, depends on

o/p ratio
52.1% (overall)[3]

Reaction Time 1 - 4 hours

~7 hours

(rearrangement +

hydrolysis)

~7 hours (three steps)

Purity of Crude

Product

Generally good,

requires

recrystallization

Good, requires

separation of isomers

and recrystallization

Good, requires

recrystallization

Key Advantages
High yields, direct

conversion

Readily available

starting material

Avoids handling of

nitro compounds

Key Disadvantages

Use of hazardous

nitro compounds,

potentially harsh

reducing agents

Formation of ortho

isomer as a

byproduct, use of

strong Lewis acids

Multi-step synthesis,

moderate overall yield
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Route 1: Reduction of p-Nitroacetophenone with
Stannous Chloride
This method involves the reduction of the nitro group of p-nitroacetophenone using stannous

chloride in the presence of concentrated hydrochloric acid.

Materials:

p-Nitroacetophenone

Stannous chloride (SnCl₂)

Concentrated hydrochloric acid (HCl)

Sodium hydroxide (NaOH) solution

Ethanol

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

stannous chloride and concentrated hydrochloric acid.

Cool the mixture in an ice bath and slowly add p-nitroacetophenone with continuous stirring.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. The reaction is exothermic and the temperature may rise.

Heat the mixture under reflux for 1-2 hours to ensure the completion of the reaction.

Cool the reaction mixture to room temperature and then carefully neutralize it with a

concentrated sodium hydroxide solution until the solution is alkaline. This will precipitate the

tin salts.

Filter the mixture to remove the tin salts and collect the filtrate.

The crude p-aminoacetophenone can be isolated from the filtrate by extraction with a

suitable organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure.

The crude product is then recrystallized from a suitable solvent, such as ethanol-water, to

obtain pure p-aminoacetophenone.

Route 2: Fries Rearrangement of Acetanilide and
Subsequent Hydrolysis
This two-step synthesis starts with the Fries rearrangement of acetanilide to form p-

acetylaminoacetophenone, which is then hydrolyzed to the final product. Temperature control is

crucial in the Fries rearrangement to favor the formation of the para isomer.[4][5]

Part 1: Fries Rearrangement of Acetanilide

Materials:

Acetanilide

Anhydrous aluminum chloride (AlCl₃)

Dry nitrobenzene (solvent)

Crushed ice

Concentrated hydrochloric acid (HCl)

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser

with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum

chloride.

Add dry nitrobenzene to the flask and stir to form a suspension.

Slowly add acetanilide to the stirred suspension.
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After the addition is complete, heat the reaction mixture to a specific temperature to control

the ortho/para selectivity. Lower temperatures favor the para isomer.

Maintain this temperature for 1.5 to 2 hours.

Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed

ice and concentrated hydrochloric acid.

The crude product, a mixture of o- and p-acetylaminoacetophenone, is extracted with a

suitable solvent.

The isomers can be separated by column chromatography.

Part 2: Acidic Hydrolysis of p-Acetylaminoacetophenone

Materials:

p-Acetylaminoacetophenone

10% aqueous hydrochloric acid

10% aqueous sodium hydroxide solution

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask, dissolve p-acetylaminoacetophenone in 10% aqueous hydrochloric

acid.

Heat the mixture under reflux for 1-2 hours.

Cool the mixture to room temperature and carefully neutralize with 10% aqueous sodium

hydroxide solution until a pH of 8-9 is reached.[4]

Extract the aqueous layer with diethyl ether.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure to yield p-aminoacetophenone.

Route 3: Synthesis from p-Hydroxyacetophenone via
Smiles Rearrangement
This multi-step synthesis avoids the use of nitro compounds and involves a Williamson ether

synthesis, a Smiles rearrangement, and a final hydrolysis step.[3]

Step 1: Williamson Ether Synthesis

Materials:

p-Hydroxyacetophenone

2-Bromo-2-methylpropanamide

Sodium hydroxide (NaOH)

N,N-Dimethylacetamide (DMA)

Procedure:

Dissolve p-hydroxyacetophenone in DMA in a round-bottom flask.

Add sodium hydroxide and stir the reaction at 15-25°C for 1 hour.

Add 2-bromo-2-methylpropanamide and continue stirring at 15-25°C for 5 hours.

The intermediate, 2-(4-acetylphenoxy)-2-methylpropanamide, can be used directly in the

next step.

Step 2: Smiles Rearrangement

Materials:

Crude 2-(4-acetylphenoxy)-2-methylpropanamide from Step 1
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Sodium hydroxide (NaOH)

N,N-Dimethylacetamide (DMA)

Procedure:

To the reaction mixture from Step 1, add additional sodium hydroxide.

Stir the mixture at 45-50°C for 1 hour to induce the Smiles rearrangement to N-(4-

acetylphenyl)-2-hydroxy-2-methylpropanamide.

Step 3: Hydrolysis

Materials:

Crude N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide from Step 2

Sodium hydroxide (NaOH)

Water

Procedure:

Heat the reaction mixture from Step 2 to reflux at 90°C for 1 hour to hydrolyze the amide.

After cooling, add water to crystallize the product.

Filter the solid, wash with water, and dry to obtain p-aminoacetophenone. The reported

overall yield for this three-step, one-pot process is 52.1%.[3]

Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to p-
Aminoacetophenone.
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Route 1: Reduction of p-Nitroacetophenone

p-Nitroacetophenone

Reduction
(e.g., SnCl2/HCl)

p-Aminoacetophenone

Click to download full resolution via product page

Caption: Synthetic pathway for Route 1.
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Route 2: Fries Rearrangement of Acetanilide

Step 1

Step 2

Acetanilide

Fries Rearrangement
(AlCl3)

p-Acetylaminoacetophenone
(and o-isomer)

p-Acetylaminoacetophenone

Hydrolysis
(H+)

p-Aminoacetophenone

Click to download full resolution via product page

Caption: Synthetic pathway for Route 2.
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Route 3: From p-Hydroxyacetophenone

p-Hydroxyacetophenone

Williamson Ether Synthesis

2-(4-acetylphenoxy)-2-methylpropanamide

Smiles Rearrangement

N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide

Hydrolysis

p-Aminoacetophenone

Click to download full resolution via product page

Caption: Synthetic pathway for Route 3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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